(3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)methanone
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Overview
Description
The compound (3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)methanone is a fascinating organic molecule This compound is a conjugate of isoquinoline, pyridazine, piperidine, and methanone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound can be initiated through various organic reactions, such as:
Reductive Amination: This involves the reaction between 3,4-dihydroisoquinoline and (1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)methanone, typically in the presence of a reducing agent like sodium cyanoborohydride.
Cyclization Reactions: Isoquinoline derivatives can be synthesized via Pictet-Spengler reactions, where a β-phenethylamine undergoes cyclization in the presence of an aldehyde.
Substitution Reactions: The piperidine ring can be introduced through nucleophilic substitution reactions involving appropriate halogenated intermediates.
Industrial Production Methods
Scaling up the production of this compound would require optimizing these reactions for yield and purity. This often involves continuous flow reactors to control reaction conditions more precisely, minimizing impurities and maximizing output.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of reactions, including:
Oxidation: It can be oxidized using strong oxidants like potassium permanganate or chromium trioxide, potentially affecting the methoxyphenyl or isoquinoline units.
Reduction: The compound can undergo reduction, particularly at the carbonyl group, using reducing agents like lithium aluminum hydride.
Substitution: Halogenation reactions can occur at specific positions in the pyridazine ring, followed by further nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, Chromium trioxide
Reduction: Lithium aluminum hydride, Sodium borohydride
Substitution: Halogens, Nucleophiles like amines or thiols
Major Products Formed
From Oxidation: Potential formation of quinone derivatives.
From Reduction: Formation of alcohols or amines depending on the site of reduction.
From Substitution: Formation of various substituted derivatives, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
This compound is useful in synthetic organic chemistry as an intermediate for more complex molecules. It provides a scaffold for further functionalization.
Biology
In biological studies, it can be used to investigate the interaction of multi-functional molecules with biological systems, given its structural complexity.
Medicine
Industry
Industrial applications might involve its use in the synthesis of advanced materials, agrochemicals, and specialty chemicals, given its intricate structure.
Mechanism of Action
The compound's mechanism of action would depend on its specific application, but generally:
Molecular Targets: Could involve binding to specific enzymes or receptors due to its structural complexity.
Pathways: May influence neurotransmission pathways or enzyme inhibition, depending on the functional groups present and their interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline Derivatives: Known for their biological activity, often explored in pharmacological research.
Piperidine Derivatives: Widely used in medicinal chemistry due to their presence in various pharmaceuticals.
Pyridazine Derivatives: Explored for their anti-inflammatory and antitumor properties.
Uniqueness
There you have it—a detailed dive into the fascinating world of (3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)methanone. Let's see where this exploration takes us!
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2/c1-32-23-8-6-20(7-9-23)24-10-11-25(28-27-24)29-15-13-21(14-16-29)26(31)30-17-12-19-4-2-3-5-22(19)18-30/h2-11,21H,12-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHCUHDOAJBZFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCC(CC3)C(=O)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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